![molecular formula C9H8N2OS2 B14344279 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile CAS No. 92403-19-5](/img/structure/B14344279.png)
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile typically involves the cycloaddition reaction of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the product. Additionally, industrial production would necessitate the use of large-scale reactors and purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of new organic π-donors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with therapeutic applications.
Industry: The compound’s properties are being investigated for use in various industrial processes, including catalysis and material fabrication.
Mecanismo De Acción
The mechanism by which 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’:5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione
- 4a,6,7,8a-Tetrahydro[1,3]dithiolo[5,6][1,4]dithiino[2,3-b][1,4]dioxine-2-thione
Uniqueness
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Número CAS |
92403-19-5 |
|---|---|
Fórmula molecular |
C9H8N2OS2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
6,7,8,8a-tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2OS2/c10-4-7-8(5-11)14-9-6(13-7)2-1-3-12-9/h6,9H,1-3H2 |
Clave InChI |
APXDFNWSXQIREA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(OC1)SC(=C(S2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(1-Phenylethylidene)amino]serine](/img/structure/B14344199.png)

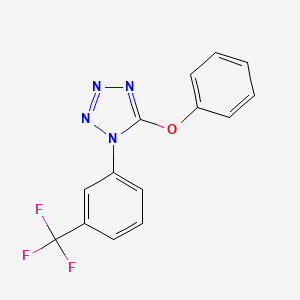
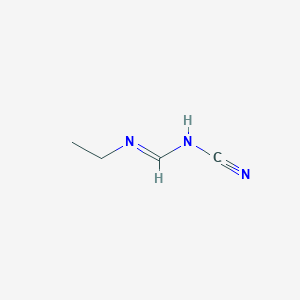

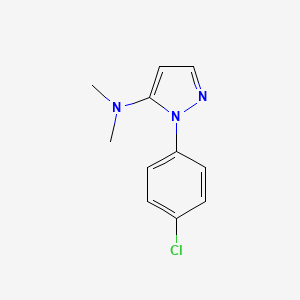
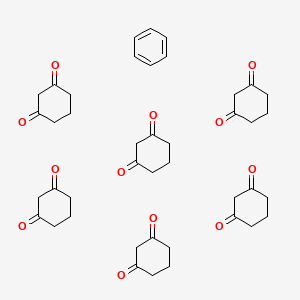
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
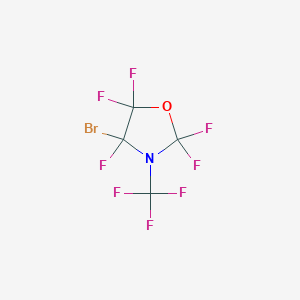
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
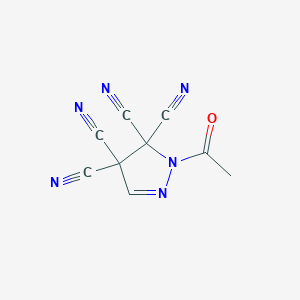
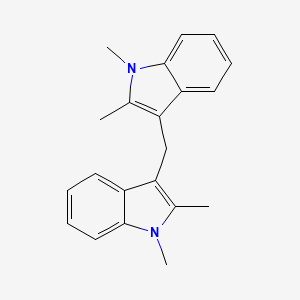
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

